molecular formula C9H7NO3 B167905 Methyl 2-isocyanatobenzoate CAS No. 1793-07-3

Methyl 2-isocyanatobenzoate

Cat. No.: B167905
CAS No.: 1793-07-3
M. Wt: 177.16 g/mol
InChI Key: ATFKBWNEVZUSKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatobenzoate is typically synthesized through the esterification reaction of benzoic acid with methanol and dimethyl carbonate under the protection of nitrogen . The reaction conditions involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to form esters and urea compounds.

    Water: Used in hydrolysis reactions.

Major Products Formed:

    Esters: Formed from reactions with alcohols.

    Urea Compounds: Formed from reactions with amines.

    Acids and Amines: Formed from hydrolysis reactions.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Methyl 2-isocyanatobenzoate is unique due to the position of the isocyanate group at the ortho position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the physical and chemical properties compared to its para and meta counterparts .

Properties

IUPAC Name

methyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKBWNEVZUSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334044
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-07-3
Record name Methyl 2-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-isocyanatobenzoate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Phosgene was bubbled through a solution of 10 g (66 mmol) of methylanthranilate in 15 ml of anhydrous toluene for 2 hours at reflux. Then the solvent was distilled off under reduced pressure to give 11.7 g (100%) of 2-methoxycarbonylphenylisocyanate; NMR (CDCl3) 3.89 (s, 3H, CH3); 7.0-7.63 (m, 3H, phenyl H-3,-4,-5); 8.0 (dd, 1H, phenyl H-6). This was converted to the title compound, in 34% overall yield, by condensation with an equimolar amount of 2-pyridylcarbinol followed by saponification of the resulting ester with 1 N sodium hydroxide and acidification of the reaction mixture to pH 4. The crude product was purified by crystallization from ethyl acetate; melting point=172-175° C.; NMR (DMSO-d6) 5.2 (s, 2H, methoxy CH2); 6.8-8.8 (m, 9H, aromatic, NH); 10.8 (broad s, 1H, OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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